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Compound of Interest

Compound Name:
(4-Aminobenzofuran-2-

yl)methanol

Cat. No.: B1647399 Get Quote

Disclaimer: Direct experimental spectroscopic data for (4-Aminobenzofuran-2-yl)methanol is
not readily available in published literature. The data presented herein is a curated compilation

from closely related structural analogs to provide a representative spectroscopic profile for

researchers in drug development and organic synthesis.

This technical guide provides a detailed overview of the anticipated spectroscopic

characteristics (NMR, IR, MS) of (4-Aminobenzofuran-2-yl)methanol. Due to the absence of

direct experimental data for the title compound, this report leverages data from structurally

similar aminobenzofuran and benzofuran-2-yl-methanol derivatives to construct a predictive

spectroscopic profile. Furthermore, a plausible synthetic route and general experimental

protocols for the characterization of such molecules are detailed, offering a foundational

methodology for researchers.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for (4-Aminobenzofuran-2-
yl)methanol based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for (4-Aminobenzofuran-2-yl)methanol
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Chemical Shift (δ, ppm) Multiplicity Assignment

~7.5-7.0 m Aromatic protons (H5, H6, H7)

~6.7 s Furan proton (H3)

~4.7 s Methylene protons (-CH₂OH)

~4.5 br s Amino protons (-NH₂)

~3.5 t Hydroxyl proton (-OH)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for (4-Aminobenzofuran-2-yl)methanol

Chemical Shift (δ, ppm) Assignment

~155 C2 (furan)

~150 C7a (aromatic)

~145 C4 (aromatic, C-NH₂)

~128 Aromatic CH

~125 Aromatic CH

~120 Aromatic CH

~115 C3a (aromatic)

~105 C3 (furan)

~60 -CH₂OH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for (4-Aminobenzofuran-2-yl)methanol
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Wavenumber (cm⁻¹) Functional Group

3400-3200 O-H stretch (alcohol), N-H stretch (amine)

3100-3000 Aromatic C-H stretch

2950-2850 Aliphatic C-H stretch

~1620 N-H bend (amine)

~1580, 1480 Aromatic C=C stretch

~1250 C-O stretch (furan)

~1050 C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for (4-Aminobenzofuran-2-yl)methanol

m/z Interpretation

[M]+ Molecular ion peak

[M-H₂O]+ Loss of water

[M-CH₂OH]+ Loss of hydroxymethyl group

Experimental Protocols
While a specific protocol for (4-Aminobenzofuran-2-yl)methanol is not documented, a

general synthetic strategy can be proposed based on established methodologies for related

compounds. A plausible route involves the synthesis of a 4-nitrobenzofuran-2-carboxylic acid

intermediate, followed by reduction of both the nitro group and the carboxylic acid.

Synthesis of 4-Nitrobenzofuran-2-carboxylic acid
This step can be achieved through the Perkin rearrangement of a corresponding 3-

halocoumarin. The reaction is typically carried out in the presence of a base like sodium

hydroxide in an alcoholic solvent. Microwave-assisted conditions have been shown to

significantly reduce reaction times.
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Reduction of 4-Nitrobenzofuran-2-carboxylic acid to (4-
Aminobenzofuran-2-yl)methanol
A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether

solvent (e.g., THF) would be required to concurrently reduce the carboxylic acid to a primary

alcohol and the nitro group to an amine. The reaction is typically performed at low temperatures

and requires careful quenching.

General Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz

spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra would be recorded on an FTIR spectrometer, typically using KBr

pellets or as a thin film.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using

an ESI-TOF or similar instrument to confirm the elemental composition.

Workflow and Logical Relationships
The synthesis and characterization of a novel benzofuran derivative like (4-Aminobenzofuran-
2-yl)methanol follows a structured workflow. This process begins with the synthesis of a

suitable precursor, followed by one or more synthetic transformations to yield the target

molecule. Purification and subsequent spectroscopic analysis are crucial steps to confirm the

structure and purity of the final compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1647399?utm_src=pdf-body
https://www.benchchem.com/product/b1647399?utm_src=pdf-body
https://www.benchchem.com/product/b1647399?utm_src=pdf-body
https://www.benchchem.com/product/b1647399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1647399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Analysis

4-Nitro-substituted
Salicylaldehyde

Cyclization to
Benzofuran-2-carboxylate

e.g., Reaction with
 a haloacetate Concurrent Reduction of

Nitro and Ester Groups
e.g., LiAlH₄ (4-Aminobenzofuran-2-yl)methanol Purification

(e.g., Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Structure Confirmation

Click to download full resolution via product page

Caption: Synthetic and analytical workflow for a benzofuran derivative.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (4-
Aminobenzofuran-2-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1647399#spectroscopic-data-nmr-ir-ms-
for-4-aminobenzofuran-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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